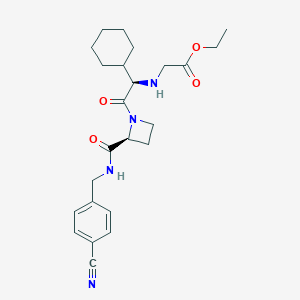

Ximelagatran Nitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOJZPLHHDGCCL-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436987 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260790-61-2 | |

| Record name | Ximelagatran Nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Relevant to Ximelagatran

Strategies for Ximelagatran (B1683401) Synthesis and Derivatives

The primary challenge with the active compound, melagatran (B23205), is its poor oral bioavailability. This is largely due to the presence of two highly polar, charged groups at physiological pH: a strongly basic amidine group and a carboxylic acid. nih.govnih.gov The synthetic strategy to overcome this limitation was the development of a "double prodrug," wherein both problematic functional groups are masked with bioreversible moieties. researchgate.netresearchgate.net

Prodrugs are inactive chemical derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug. actamedicamarisiensis.ro This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or, as in the case of melagatran, poor absorption. actamedicamarisiensis.ro

Ester Prodrug: The carboxylic acid group of melagatran is esterified to form an ethyl ester. This transformation neutralizes the negative charge, increases lipophilicity, and facilitates absorption across the gastrointestinal tract. nih.gov In the body, ubiquitous esterase enzymes hydrolyze the ester bond to release the active carboxylic acid. actamedicamarisiensis.ro

Amidoxime (B1450833) Prodrug: The strongly basic amidine group of melagatran, which is protonated at physiological pH, is masked as an N-hydroxyamidine, also known as an amidoxime. nih.govresearchgate.net This modification significantly reduces the basicity of the functional group, allowing the molecule to exist in a more neutral, absorbable form. nih.gov The amidoxime is later reduced in vivo by enzyme systems, such as the mitochondrial amidoxime-reducing component (mARC), to regenerate the active amidine group. nih.govresearchgate.net

The dual modification results in ximelagatran, a compound with improved oral bioavailability (approximately 20%) compared to the virtually non-absorbable melagatran. nih.govwikipedia.org The bioconversion happens rapidly after absorption, with both the ester and amidoxime groups being cleaved to release melagatran. nih.govnih.gov

Table 1: Functional Group Modification in Ximelagatran Prodrug Strategy

| Compound | Key Functional Group 1 | Key Functional Group 2 | Consequence |

|---|---|---|---|

| Melagatran (Active Drug) | Carboxylic Acid (-COOH) | Amidine (-C(=NH)NH2) | Poor oral absorption due to high polarity and charge. |

| Ximelagatran (Prodrug) | Ethyl Ester (-COOEt) | Amidoxime (-C(=NOH)NH2) | Increased lipophilicity and reduced basicity, leading to enhanced oral absorption. nih.govresearchgate.net |

Application of Nitrile Chemistry in Ximelagatran Radiolabeling

PET imaging is a powerful tool in drug development for studying the biodistribution and target engagement of novel compounds. This requires labeling the drug with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (t½ ≈ 20.4 min). nih.gov The introduction of a [11C]cyano (-C≡N) group is a versatile strategy in PET radiochemistry, as the nitrile can be subsequently converted into other functional groups. nih.gov

The radiosynthesis of [11C]Ximelagatran has been achieved using palladium-catalyzed cross-coupling reactions. researchgate.net This methodology involves the reaction of an appropriate precursor molecule with a [11C]cyanide source.

The general approach involves:

Precursor Synthesis: An aryl halide (e.g., iodide or bromide) or aryl triflate precursor of ximelagatran is synthesized.

[11C]Cyanation: The precursor is reacted with [11C]hydrogen cyanide ([11C]HCN) or its salt form (e.g., [11C]KCN) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

Purification: The resulting [11C]Ximelagatran is rapidly purified using high-performance liquid chromatography (HPLC).

These reactions must be performed quickly and efficiently due to the short half-life of carbon-11. Palladium-catalyzed methods are well-established for their high yields and broad substrate scope in forming aryl nitriles. nih.govnih.gov

As an alternative to palladium, copper-mediated [11C]cyanation methods have gained prominence in pharmaceutical synthesis. nih.govresearchgate.net These methods offer the advantage of using a less toxic metal catalyst and are often compatible with a different range of functional groups and precursors, such as arylboronic acids and arylstannanes. nih.govnih.govacs.org

Common features of copper-mediated cyanation include:

Copper Source: Copper(I) or Copper(II) salts like CuI, Cu(OTf)₂, or CuCN are used. nih.govresearchgate.net

Precursors: Arylboronic acids, aryl boronate esters, and arylstannanes are effective substrates. nih.govacs.org

Conditions: The reactions are typically rapid and can be performed under mild conditions, which is highly advantageous for radiosynthesis.

While palladium catalysis was specifically reported for [11C]Ximelagatran, copper-mediated methods represent a powerful and complementary tool for the [11C]cyanation of a wide array of pharmaceutical compounds and their precursors. nih.govnih.govnih.gov

Table 2: Comparison of [11C]Cyanation Methodologies

| Feature | Palladium-Catalyzed Cyanation | Copper-Mediated Cyanation |

|---|---|---|

| Typical Precursors | Aryl halides, aryl triflates | Arylboronic acids, arylstannanes nih.govnih.gov |

| Catalyst Toxicity | Higher | Lower nih.gov |

| Reaction Conditions | Generally mild, well-established | Often very mild, room temperature possible |

| Key Advantage | High yields, broad scope for halides nih.gov | Avoids toxic Pd, complementary substrate scope nih.govnih.gov |

The final step in many radiosyntheses involving cyanation is the conversion of the newly introduced [11C]nitrile group into the desired functionality. To form an amidine from a nitrile, the classical approach is the Pinner synthesis, which involves reaction with an alcohol under acidic conditions to form an imidate salt, followed by reaction with ammonia (B1221849) or an amine. organic-chemistry.org However, this two-step process can be too slow for carbon-11 chemistry.

A more direct and rapid conversion involves the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) to form the corresponding amidoxime. google.comgoogle.com This transformation is crucial for synthesizing the amidoxime moiety present in ximelagatran. Further reduction would be needed to obtain the amidine itself. For PET tracer synthesis, reaction conditions are optimized for speed, often employing microwave heating to accelerate the conversion of the [11C]nitrile intermediate to the final product.

Broader Considerations of the Nitrile Functional Group in Drug Synthesis

The nitrile or cyano group (-C≡N) is a versatile and increasingly important functional group in medicinal chemistry. nih.gov Its unique physicochemical properties allow it to serve multiple roles in drug design. nbinno.comresearchgate.net

Physicochemical Properties: The nitrile group is linear and highly polar. Its strong electron-withdrawing nature can significantly alter the electronic properties of aromatic rings to which it is attached. nih.gov While polar, it is a poor hydrogen bond acceptor compared to a carbonyl group, but it can engage in beneficial dipole-dipole and π-π interactions with protein targets. nih.govresearchgate.net

Metabolic Stability: Incorporating a nitrile group can block sites on a molecule that are susceptible to metabolic oxidation. This can increase the metabolic stability and prolong the half-life of a drug. researchgate.netresearchgate.net

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, a terminal alkyne, or a halogen atom. This allows medicinal chemists to modulate a compound's properties while retaining its ability to bind to a biological target. researchgate.net

Synthetic Handle: As demonstrated in the radiolabeling of ximelagatran, the nitrile group is an invaluable synthetic intermediate. It can be readily converted into a variety of other functional groups, including primary amines (by reduction), carboxylic acids and amides (by hydrolysis), and amidines. nbinno.comallen.inlibretexts.org

Table 3: Roles of the Nitrile Functional Group in Drug Design

| Role | Description |

|---|---|

| Modulation of Physicochemical Properties | Increases polarity; acts as a weak hydrogen bond acceptor. nih.govresearchgate.net |

| Enhancement of Pharmacokinetics | Can block metabolically labile sites, improving metabolic stability. researchgate.netresearchgate.net |

| Target Binding Interactions | Participates in dipole-dipole, polar, and π-π stacking interactions. nih.govresearchgate.net |

| Bioisosteric Replacement | Can replace groups like carbonyls or halogens to fine-tune activity and properties. researchgate.net |

| Versatile Synthetic Intermediate | Readily converted to amines, amides, carboxylic acids, and amidines. allen.in |

Oxidative Dehydrogenation Pathways for Nitrile Formation from Amines

The conversion of primary amines to nitriles is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other fine chemicals. researchgate.net Oxidative dehydrogenation (ODH) has emerged as an efficient and environmentally benign route for this conversion, often replacing traditional methods that require harsh reagents. researchgate.net This process involves the removal of two hydrogen molecules from a primary amine (-CH2NH2) to form the corresponding nitrile (-CN).

The general transformation can be represented as: R-CH₂NH₂ → [Intermediate Imine] → R-C≡N + 2H₂

Homogeneous and heterogeneous catalysts are widely employed to facilitate this reaction. Transition metals such as ruthenium, copper, nickel, and iron have shown significant catalytic activity. researchgate.netthieme-connect.comacs.org Ruthenium complexes, for instance, can catalyze the dehydrogenation of primary amines to nitriles without the need for an external hydrogen acceptor or base, liberating dihydrogen (H₂) as the only byproduct. thieme-connect.combohrium.com The mechanism often proceeds through an inner-sphere dehydrogenation pathway. thieme-connect.com This typically involves the coordination of the amine to the metal center, followed by a β-hydride elimination to form an imine intermediate, which then undergoes a second dehydrogenation step to yield the nitrile product. thieme-connect.com

Electrochemical methods offer a sustainable alternative, avoiding the need for chemical oxidants altogether. acs.orgacs.org In these systems, primary amines are oxidized at an anode, often made of materials like nickel oxyhydroxide (NiOOH), to produce nitriles. researchgate.netacs.org Mechanistic studies suggest that these reactions can proceed through a series of hydrogen atom transfer (HAT) steps. acs.orgresearchgate.net

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For example, certain ruthenium catalysts are highly selective for primary alkyl amines. bohrium.com Copper-catalyzed systems, using molecular oxygen as a green oxidant, have also been developed and show excellent functional group compatibility. researchgate.net

Below is a table summarizing various research findings on the oxidative dehydrogenation of amines to nitriles.

| Catalyst System | Oxidant/Conditions | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Amide-derived N,N,N-ruthenium(II)–hydride complex | Acceptorless (H₂ liberation) | Primary and secondary amines | Tolerant of oxidizable functionality; selective for primary amines. | thieme-connect.com |

| [Ru(p-cym)Cl₂]₂ | Oxidant- and base-free | Alkyl and benzylamine (B48309) derivatives | Highly selective for alkyl amines. Benzylamines yielded a mix of nitrile and imine. | bohrium.com |

| Copper catalyst with DMAP | Molecular oxygen (O₂) | Benzylic, allylic, and aliphatic amines | Efficient at room temperature; DMAP ligand accelerates the reaction and stabilizes the catalyst. | researchgate.net |

| RuO₂/Al₂O₃ | Air, continuous flow | Aliphatic and benzyl (B1604629) amines | The presence of water is important for catalyst activity and stability. Yields up to 77%. | rsc.org |

| Ferrate(VI) | Aqueous solution | Primary amines | Nitriles were the main oxidation products with molar yields of 61–103%. | nih.gov |

| Metal-doped α-Ni(OH)₂ | Electrochemical, anodic water oxidation | Amines | Complete conversion of amines with high nitrile selectivity (>96%) at room temperature. | acs.org |

Acid-Nitrile Exchange Reactions in Organic Synthesis

The acid-nitrile exchange reaction, also known as transnitrilation, is a method for synthesizing nitriles directly from carboxylic acids. This transformation is particularly useful as it provides a direct route from a common functional group to the nitrile moiety, using another nitrile (often acetonitrile) as both the solvent and the nitrogen source. semanticscholar.org This avoids the multi-step processes sometimes required for this conversion.

This equilibrium reaction is typically driven forward by using a large excess of the reactant nitrile (R'-CN), which is often a simple and readily available one like acetonitrile (B52724). The reaction requires a catalyst, commonly a Lewis acid, to activate the carboxylic acid. semanticscholar.org Double metal cyanides have been investigated as effective heterogeneous Lewis acid catalysts for this transformation, demonstrating high activity and reusability. semanticscholar.org

The mechanism of nitrile hydrolysis under acidic conditions provides insight into the reverse exchange reaction. organicchemistrytutor.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. youtube.comchemistrysteps.com In the acid-nitrile exchange reaction, it is proposed that the carboxylic acid is activated by the Lewis acid catalyst. This facilitates the attack by the nitrile nitrogen, leading to a tetrahedral intermediate that can then rearrange and eliminate the other carboxylic acid molecule to form the desired new nitrile.

This method is applicable to a range of aliphatic and aromatic carboxylic acids. semanticscholar.org The development of efficient catalysts is key to achieving high yields and making the process more sustainable and economically viable.

The table below summarizes research findings related to the synthesis of nitriles from carboxylic acids, including exchange reactions.

| Catalyst System | Reactant/Solvent | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| Double metal cyanides (heterogeneous Lewis acids) | Acetonitrile | Carboxylic acids | Catalysts are versatile, stable, reusable, and highly active, with activity comparable to homogeneous Lewis acids. | semanticscholar.org |

| Indium-catalyzed transnitrilation | Acetonitrile | Aliphatic and aromatic carboxylic acids | Quantitative conversion to nitriles at 200 °C. | semanticscholar.org |

| Iron catalyst | N-cyano-N-aryl-arylsulfonamide (nitrogen donor) | Alkyl and aryl carboxylic acids | Effective conversion of carboxylic acids to diverse nitriles. | organic-chemistry.org |

| Silver catalyst | N-cyano-N-phenyl-p-toluenesulfonamide | Aryl, alkenyl, and alkyl carboxylic acids | A practical nitrogen-atom-transfer protocol that operates under mild conditions without inert gas protection. | organic-chemistry.org |

Pharmacology and Molecular Mechanisms of Action

Direct Thrombin Inhibitory Activity of Melagatran (B23205) (Active Metabolite)

Melagatran is a potent, synthetic, low-molecular-weight (429 Da) direct thrombin inhibitor. researchgate.netnih.gov Its primary mechanism of action involves the direct, competitive, and reversible inhibition of thrombin, a key enzyme in the coagulation cascade. thieme-connect.comresearchgate.netdoi.org This inhibition occurs at the active site of the thrombin molecule and does not necessitate the presence of endogenous cofactors like antithrombin. thieme-connect.comdoi.orgmedchemexpress.com Melagatran effectively inhibits both free (fluid-phase) and clot-bound thrombin with similar high potency. thieme-connect.comnih.govmedscape.comresearchgate.netmedscape.com

Molecular Interactions within the Thrombin Active Site (e.g., Arginine Side Pocket Binding)

Melagatran's molecular structure is designed to mimic a peptide sequence on the A-α chain of fibrinogen, where thrombin-induced cleavage occurs. medscape.com This allows it to bind with high affinity to the active site of thrombin. doi.org Structural analysis of the thrombin-inhibitor complex reveals that the orientation of the P1 and P2 portions of the melagatran molecule is very similar to that of other thrombin inhibitors. nih.govacs.org However, significant differences are observed in the interaction between the terminal part of the P3 side chain and the binding pocket. nih.govacs.org The binding is characterized by a combination of charge repulsion, hydrogen bonds, and hydrophobic interactions, which collectively explain the observed kinetic and thermodynamic profiles of the ligand. nih.govacs.org

Kinetic and Thermodynamic Characterization of Thrombin Inhibition

The binding of melagatran to thrombin is a rapid and reversible process. doi.orgtandfonline.com Kinetic studies using stopped-flow spectrophotometry have characterized the association and dissociation rate constants of this interaction. tandfonline.com The inhibition constant (Ki) for melagatran's binding to thrombin is approximately 2 nmol/L, indicating a high affinity. medscape.comthieme-connect.com

Table 1: Kinetic and Inhibition Constants of Melagatran

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | 2 nmol/L | medscape.comthieme-connect.com |

| IC50 (Thrombin-induced platelet aggregation) | 0.002 µmol/l | thieme-connect.com |

| IC50 (Lag phase of thrombin generation in vitro) | 0.44 µmol/l | doi.org |

Effects on Thrombin Generation and Coagulation Cascade Regulation

Ex vivo studies have demonstrated that oral administration of ximelagatran (B1683401) leads to a dose-dependent inhibition and delay in thrombin generation. thieme-connect.comdoi.orgthieme-connect.com At a plasma concentration of 0.45 μmol/l, melagatran produces a 50% decrease in thrombin generation and a 60% increase in the lag phase before the thrombin burst. doi.org This inhibitory effect on thrombin generation is a key component of its anticoagulant activity. However, under certain in vitro conditions with the presence of thrombomodulin, melagatran has been observed to paradoxically enhance intrinsic pathway-induced thrombin generation. nih.gov

Downstream Anticoagulant and Antithrombotic Mechanisms

Inhibition of Platelet Activation and Aggregation Pathways

Thrombin is a potent activator of platelets. thieme-connect.comnih.govnih.gov Melagatran inhibits thrombin-induced platelet activation and subsequent aggregation. thieme-connect.comnih.govresearchgate.netthieme-connect.com This has been demonstrated in vitro, with an IC50 value of 0.002 μmol/l for the inhibition of thrombin-induced platelet aggregation, which is the same as its Ki value for thrombin. thieme-connect.com Melagatran exerts its effect by inhibiting thrombin's cleavage of protease-activated receptors (PARs), specifically PAR-1 and PAR-4, on the platelet surface. physiology.org The inhibition of the PAR-1 pathway is a key mechanism by which melagatran reduces platelet activation. physiology.org Studies have also shown a synergistic effect in inhibiting thrombin-induced platelet activation when melagatran is combined with a P2Y12 antagonist. nih.gov

Influence on Fibrinolysis Processes

Anticoagulants can indirectly promote fibrinolysis (the breakdown of blood clots) by inhibiting the thrombin-mediated activation of Thrombin Activatable Fibrinolysis Inhibitor (TAFI). nih.govthieme-connect.com Melagatran has been shown to be more effective than unfractionated heparin in promoting fibrinolysis, particularly in platelet-rich clots. nih.govthieme-connect.com This profibrinolytic activity is largely attributed to the inhibition of TAFI activation, as melagatran does not directly inhibit TAFIa. thieme-connect.com In a euglobulin plasma fraction model, inhibition of fibrinolysis was observed at a concentration of 1.1 μmol/l, while no inhibition was seen at concentrations up to 10 μmol/l in a plasma model. thieme-connect.com

Specificity Profile Against Serine Proteases and Off-Target Effects

The specificity of a drug molecule for its intended target is a critical determinant of its therapeutic efficacy and safety profile. For inhibitors of serine proteases, a high degree of selectivity is paramount to prevent the modulation of other essential physiological processes regulated by this large and diverse family of enzymes, such as digestion, blood pressure regulation, and immune responses. ekb.eg This section details the specificity profile of Ximelagatran Nitrile and its active counterparts against a panel of serine proteases and explores potential off-target effects.

Detailed Research Findings

Ximelagatran is a prodrug that undergoes in vivo biotransformation to its active form, melagatran, which is a potent direct thrombin inhibitor. wikipedia.orgnih.govmja.com.au The conversion of ximelagatran to melagatran involves the reduction of the hydroxyamidine group and hydrolysis of the ethyl ester. wikipedia.org this compound, a structural analogue of ximelagatran, features a nitrile group in place of the N-hydroxycarbamimidoyl moiety. researchgate.net While specific inhibitory data for this compound is not extensively available in the public domain, the selectivity of its parent compounds, ximelagatran and melagatran, has been characterized.

Melagatran, the active metabolite of ximelagatran, demonstrates high affinity and specificity for thrombin. nih.gov It has been reported that melagatran does not significantly inhibit other serine proteases involved in the coagulation cascade or fibrinolysis, with the exception of trypsin. bioline.org.br The high selectivity for thrombin is a key feature of this class of anticoagulants, minimizing the risk of broader systemic effects. ekb.egacs.org

The development of direct oral anticoagulants (DOACs) like ximelagatran was driven by the need to overcome the limitations of older anticoagulants, such as warfarin (B611796), which have a narrow therapeutic window and numerous drug-drug interactions. acs.org The specificity of these newer agents is a significant advantage.

Data on Inhibitory Activity

While specific Ki or IC50 values for this compound against a wide range of serine proteases are not readily found in published literature, the data for related compounds, particularly melagatran, provide insight into the expected selectivity profile. The high potency of melagatran against thrombin is well-documented.

| Serine Protease | Reported Inhibition by Melagatran/Related Compounds | Significance |

|---|---|---|

| Thrombin (Factor IIa) | Potent and direct inhibition. nih.govnih.gov | Primary target for anticoagulant effect. |

| Trypsin | Inhibition observed. bioline.org.br | Potential for off-target effects related to digestive processes, though clinical significance is not well-established. |

| Factor Xa | Weak inhibition reported for similar selective thrombin inhibitors. acs.org | High selectivity over Factor Xa is a desirable feature for a direct thrombin inhibitor. |

| Plasmin | Generally weak inhibition by selective thrombin inhibitors. | Important for fibrinolysis; lack of inhibition preserves the body's ability to break down clots. |

| Activated Protein C (APC) | Minimal inhibition expected. | APC has anticoagulant and anti-inflammatory properties that should be preserved. |

Off-Target Effects

The primary off-target concern that led to the withdrawal of ximelagatran from the market was hepatotoxicity. wikipedia.orgmja.com.au A small but significant percentage of patients in clinical trials developed elevated liver enzymes. nih.govmja.com.au The exact mechanism of this liver injury is not fully elucidated but is thought to be an off-target effect, potentially with an immune-mediated component. It is important to note that this toxicity was associated with the clinical use of ximelagatran and its subsequent metabolism. The specific contribution of the nitrile-containing intermediate or other metabolites to this toxicity has been a subject of investigation. nih.gov

No other significant, consistent off-target effects were prominently reported for ximelagatran during its clinical development, highlighting its otherwise specific pharmacological profile. nih.gov

Biotransformation Pathways and Metabolic Fate

Prodrug Activation: Enzymatic Reduction and Hydrolysis of Ximelagatran (B1683401)

Ximelagatran is designed as a double prodrug of melagatran (B23205) to enhance its oral bioavailability. rutgers.edu The activation of ximelagatran into melagatran is a two-step process involving hydrolysis of an ethyl ester group and reduction of a hydroxyamidine (amidoxime) group. wikipedia.orgncats.iojacc.orgdiva-portal.org These enzymatic conversions occur rapidly after oral administration. ncats.ionih.gov

One of the key activation steps is the hydrolysis of the ethyl ester group on the ximelagatran molecule to a free carboxylic acid. wikipedia.orgresearchgate.net This reaction is primarily catalyzed by carboxyl esterases. researchgate.net This ester cleavage results in the formation of an intermediate metabolite known as N-hydroxy-melagatran. nih.govresearchgate.net

The second critical step in the activation of ximelagatran is the reduction of its N-hydroxyamidine (amidoxime) function to a more basic amidine group. researchgate.netnih.gov This reduction is essential for the molecule to effectively bind to and inhibit thrombin. nih.gov The amidoxime (B1450833) group was incorporated into the prodrug design to reduce the basicity of the active amidine, thereby improving its absorption in the gastrointestinal tract. nih.govresearchgate.net This biotransformation step leads to the formation of another intermediate, ethyl-melagatran. nih.govresearchgate.net

Identification and Characterization of Intermediate Metabolites

Following oral administration, ximelagatran is rapidly absorbed and metabolized, leading to the appearance of two primary intermediate metabolites in the plasma: ethyl-melagatran and N-hydroxy-melagatran (OH-melagatran). researchgate.netnih.govnih.gov Both of these intermediates are subsequently converted to the active drug, melagatran, and are quickly eliminated from the plasma. researchgate.netnih.gov

The biotransformation of ximelagatran to melagatran proceeds via two distinct metabolic pathways involving the two intermediate metabolites. jacc.orgresearchgate.net

Ethyl-melagatran Pathway: In this pathway, the amidoxime group of ximelagatran is first reduced to an amidine, forming ethyl-melagatran. nih.govresearchgate.net Subsequently, the ethyl ester group is hydrolyzed to yield the active metabolite, melagatran. nih.gov Interestingly, ethyl-melagatran exhibits a thrombin-inhibiting potency similar to that of melagatran itself. researchgate.netdiva-portal.org

N-hydroxy-melagatran (OH-melagatran) Pathway: Alternatively, the ethyl ester of ximelagatran can be hydrolyzed first, producing N-hydroxy-melagatran. nih.govresearchgate.net This intermediate is then reduced at the amidoxime group to form melagatran. nih.gov In contrast to ethyl-melagatran, both ximelagatran and N-hydroxy-melagatran have significantly lower thrombin-inhibiting activity, estimated to be about 1% of that of melagatran. researchgate.netdiva-portal.org

The metabolic conversion of ximelagatran to melagatran through these intermediates is extensive, and only trace amounts of unchanged ximelagatran are excreted in the urine. researchgate.netnih.gov

| Compound | Metabolic Transformation | Relative Thrombin-Inhibiting Potency |

|---|---|---|

| Ximelagatran | Prodrug | ~1% of melagatran researchgate.netdiva-portal.org |

| Ethyl-melagatran | Reduction of amidoxime | Similar to melagatran researchgate.netdiva-portal.org |

| N-hydroxy-melagatran (OH-melagatran) | Hydrolysis of ethyl ester | ~1% of melagatran researchgate.netdiva-portal.org |

| Melagatran | Active drug | 100% |

Enzymatic Systems Governing Biotransformation

The biotransformation of ximelagatran is carried out by a variety of enzyme systems located in different subcellular compartments and tissues. nih.gov

In vitro studies have demonstrated that the conversion of ximelagatran to melagatran occurs in microsomal and mitochondrial preparations from the liver and kidneys of both pigs and humans. nih.govresearchgate.net The highest enzymatic activity for this conversion has been observed in liver mitochondria. nih.govtandfonline.com

The reduction of the amidoxime group is carried out by an NADH-dependent enzyme system found in both the endoplasmic reticulum and the outer mitochondrial membrane. A specific enzyme system identified in pig liver microsomes, consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 isoenzyme from the 2D subfamily, has been shown to reduce ximelagatran and N-hydroxy-melagatran. nih.govresearchgate.net However, studies with recombinant human CYP enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) indicated that these are not involved in the reduction process in humans. nih.govresearchgate.net More recent research has identified a novel mitochondrial amidoxime reductase enzyme system (mARC) as being responsible for the reduction of N-hydroxylated compounds. plos.org This system, which is abundant in the outer mitochondrial membrane, is composed of the mitochondrial amidoxime-reducing component (mARC), cytochrome b5 type B, and NADH cytochrome b5 reductase. researchgate.net The highest reductase activity has been found in liver microsomes and mitochondria. researchgate.net

| Enzymatic Process | Key Enzymes/Systems | Primary Cellular Location | Primary Tissues |

|---|---|---|---|

| Ester Hydrolysis | Carboxyl esterases researchgate.net | - | Liver, Intestine researchgate.net |

| Amidoxime Reduction | Cytochrome b5, NADH-cytochrome b5 reductase, CYP2D (in pigs) nih.govresearchgate.net | Microsomes (Endoplasmic Reticulum) nih.gov | Liver, Kidney nih.govnih.govtandfonline.com |

| mARC system (mARC, Cytochrome b5 type B, NADH cytochrome b5 reductase) plos.orgresearchgate.net | Outer Mitochondrial Membrane plos.org |

Involvement of Cytochrome b5 and NADH-Cytochrome b5 Reductase Systems

The reduction of the N-hydroxylated amidine group of ximelagatran is a key metabolic step. Research has identified an enzyme system in pig liver microsomes capable of this reduction, which consists of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme. nih.gov This system is also responsible for the reduction of N-hydroxy-melagatran. nih.gov

Cytochrome b5 is a small heme-binding protein that acts as an electron carrier, transferring electrons from NADH-cytochrome b5 reductase to terminal enzymes. frontiersin.org This process is crucial for various metabolic reactions, including drug metabolism. frontiersin.org The mitochondrial amidoxime reducing component (mARC) system, which includes mitochondrial cytochrome b5 type B (CYB5B) and NADH cytochrome b5 reductase (CYB5R), is involved in the reduction of N-hydroxylated compounds like ximelagatran. plos.orgnih.gov This highlights the integral role of the cytochrome b5 and NADH-cytochrome b5 reductase system in the metabolic activation of ximelagatran.

First-Pass Metabolism and Bioavailability Considerations

Following oral administration, ximelagatran is rapidly absorbed, with at least 40% to 70% of the dose being absorbed across different species. nih.govcapes.gov.br However, it undergoes significant first-pass metabolism, which reduces the bioavailability of its active metabolite, melagatran. nih.govresearchgate.net This first-pass effect, coupled with the subsequent biliary excretion of the formed metabolites, accounts for the lower-than-absorbed bioavailability of melagatran. nih.gov

The oral bioavailability of melagatran after ximelagatran administration is approximately 20% in humans, with low inter-subject variability. nih.govresearchgate.net In rats, the bioavailability is lower, ranging from 5% to 10%, while in dogs it is more variable, between 10% and 50%. nih.gov Despite the extensive first-pass metabolism, the prodrug strategy effectively improves the oral bioavailability of melagatran, which is very poor when administered directly. researchgate.net

Excretion Patterns and Metabolite Profiles Across Species

The excretion of ximelagatran and its metabolites occurs through both renal and fecal routes. After oral administration of ximelagatran, melagatran is the primary compound found in both urine and feces across species, including rats, dogs, and humans. nih.gov Only trace amounts of unchanged ximelagatran are excreted in the urine. nih.gov

In all studied species, polar metabolites in urine and feces constitute a relatively small portion of the administered dose. nih.gov A notable finding is the recovery of significant quantities of ethyl-melagatran in the feces of rats, dogs, and humans. nih.gov This suggests that reduction of the hydroxyamidine group of ximelagatran also occurs in the gastrointestinal tract, a phenomenon confirmed by in vitro incubations of ximelagatran with feces homogenate. nih.gov The metabolite pattern in plasma and urine is consistent across different ethnic groups. researchgate.net Biliary excretion also plays a role in the disposition of ximelagatran and its metabolites. diva-portal.org

Advanced Analytical Chemistry Methodologies

Chromatographic Approaches for Quantitation in Biological Matrices

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of ximelagatran (B1683401) and melagatran (B23205). These methods are prized for their ability to deliver high throughput, sensitivity, and specificity.

A validated LC-MS/MS method for the simultaneous determination of ximelagatran and melagatran in human plasma utilizes a C8 column for chromatographic separation. The mobile phase typically consists of an organic component like acetonitrile (B52724) and an aqueous component such as ammonium (B1175870) acetate (B1210297) buffer. The use of electrospray ionization (ESI) in the positive ion mode is common for these analytes. Detection is achieved via multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For instance, the MRM transitions for melagatran could be m/z 430.2 → 257.2. The internal standard used in such assays is often a deuterated analog of the analyte, for example, d4-melagatran with a transition of m/z 434.2 → 257.2.

The validation of these methods demonstrates excellent linearity over a specified concentration range, typically from low ng/mL to higher concentrations, with correlation coefficients (r²) greater than 0.99. The accuracy and precision of these methods fall within the accepted limits for bioanalytical method validation.

A summary of a typical LC-MS/MS method is presented below:

| Parameter | Details |

| Analytes | Ximelagatran, Melagatran |

| Internal Standard | d4-melagatran |

| Matrix | Human Plasma |

| Chromatography Column | C8 |

| Mobile Phase | Acetonitrile and Ammonium Acetate |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Solid-Phase Extraction and Mixed-Mode Solid Phase Extraction Techniques for Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix before LC-MS/MS analysis. Solid-phase extraction (SPE) is a widely adopted technique for this purpose.

For the analysis of ximelagatran and melagatran, which are polar compounds, mixed-mode solid-phase extraction (SPE) is particularly effective. This approach utilizes a stationary phase with both reversed-phase and ion-exchange properties, allowing for a more selective extraction. A common mixed-mode SPE sorbent combines C8 (reversed-phase) and cation-exchange functionalities. The extraction protocol involves conditioning the SPE cartridge, loading the pre-treated plasma sample, washing to remove interferences, and finally eluting the analytes of interest. This dual retention mechanism provides cleaner extracts compared to single-mode SPE, leading to reduced matrix effects and improved assay performance.

Electrophoretic Techniques for Pharmaceutical Analysis

Capillary electrophoresis offers a high-efficiency separation alternative to liquid chromatography for pharmaceutical analysis.

Chiral Capillary Electrophoresis for Ximelagatran and Melagatran

Since ximelagatran is a pro-drug that is converted to the active form melagatran, which possesses chiral centers, the ability to separate the enantiomers is important. Chiral capillary electrophoresis (CE) is a powerful technique for this purpose.

While specific applications of chiral CE for ximelagatran itself are less documented, the principles have been applied to similar chiral compounds. For the enantiomeric separation of melagatran, a chiral selector would be added to the background electrolyte in the capillary. Commonly used chiral selectors in CE include cyclodextrins. The differential interaction between the enantiomers and the chiral selector leads to different migration times, enabling their separation and quantification.

Radiometric Detection and Quantification of Labeled Compounds

Radiolabeling compounds allows for their detection and quantification in vivo and in vitro through highly sensitive radiometric techniques.

Positron Emission Tomography (PET) Radioligand Applications in Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the distribution of radiolabeled compounds in the body. For research purposes, melagatran has been labeled with the positron-emitting isotope carbon-11 (B1219553) ([¹¹C]).

The synthesis of [¹¹C]melagatran has been developed, allowing for its use as a PET radioligand to study the distribution of thrombin in vivo. Following intravenous injection of [¹¹C]melagatran, its distribution can be monitored over time using a PET scanner. Studies in animals have shown that the uptake of [¹¹C]melagatran can be blocked by the administration of a non-radioactive thrombin inhibitor, demonstrating the specificity of the radioligand for its target. This technique provides valuable information on the pharmacokinetics and pharmacodynamics of the drug at the target site.

Toxicological Profile and Safety Considerations

Hepatic Toxicity and Drug-Induced Liver Injury (DILI)

Clinical Incidence and Severity of Liver Enzyme Elevations (e.g., ALT)

Clinical trials revealed that long-term use (>35 days) of ximelagatran (B1683401) was associated with an increased incidence of elevated liver enzymes. nih.govnih.gov Specifically, an elevation in alanine (B10760859) aminotransferase (ALT) levels to greater than three times the upper limit of normal (>3x ULN) was observed in approximately 7.9% of patients treated with ximelagatran, compared to 1.2% in the comparator group (which included warfarin (B611796), low-molecular-weight heparin followed by warfarin, or placebo). nih.gov The increase in ALT levels typically occurred between one and six months after the initiation of therapy. nih.gov In the majority of cases, these elevations were asymptomatic. nih.gov

Data from a pooled analysis of long-term trials showed that while the frequency of elevated total bilirubin (B190676) was similar between the ximelagatran and comparator groups, the combination of ALT >3x ULN and total bilirubin >2x ULN was more frequent in the ximelagatran group (0.5%) compared to the comparator group (0.1%). nih.govresearchgate.net This combination of laboratory abnormalities is a strong indicator of potential for severe liver injury. fda.gov Despite these findings, most patients who experienced ALT elevations saw their levels return to less than two times the upper limit of normal, even with continued treatment. nih.gov

Table 1: Incidence of Elevated Liver Enzymes in Long-Term Ximelagatran Trials

| Laboratory Finding | Ximelagatran Group | Comparator Group |

|---|---|---|

| ALT >3x ULN | 7.9% nih.gov | 1.2% nih.gov |

| ALT >3x ULN and Total Bilirubin >2x ULN | 0.5% nih.govresearchgate.net | 0.1% nih.govresearchgate.net |

Investigating the Underlying Mechanisms of Idiosyncratic Hepatotoxicity

The liver injury associated with ximelagatran is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not predictable based on the drug's primary pharmacological action. tandfonline.comresearchgate.net The exact mechanisms behind this idiosyncratic hepatotoxicity are not fully understood, but several hypotheses have been proposed. tandfonline.comsmw.ch It is believed to be a multifactorial process involving interactions between the drug, host-specific factors, and the immune system. researchgate.net

One leading hypothesis is that the hepatotoxicity is immune-mediated. nih.gov This is supported by the delayed onset of liver enzyme elevations and the association with specific genetic markers. nih.govnih.gov Unlike some drugs that cause liver injury through direct toxicity or the formation of reactive metabolites, ximelagatran does not appear to follow these pathways. dokumen.pubwashington.edu The lack of a clear dose-response relationship for the hepatotoxicity further supports the idiosyncratic nature of the reaction. taylorandfrancis.com

Exploration of Reactive Metabolite Formation and Mitochondrial Dysfunction in DILI

The role of reactive metabolites and mitochondrial dysfunction in drug-induced liver injury (DILI) is a significant area of research. nih.govwjgnet.com Reactive metabolites are chemically reactive molecules that can bind to cellular components like proteins and DNA, leading to cellular stress and damage. nih.gov This can, in turn, trigger mitochondrial dysfunction, characterized by impaired energy production and increased oxidative stress, ultimately contributing to cell death. tandfonline.comwjgnet.com

However, in the case of ximelagatran, there is no substantial evidence to suggest that the formation of reactive metabolites is the primary driver of its hepatotoxicity. dokumen.pubwashington.edu Studies have not identified significant reactive metabolite formation, and the biotransformation of ximelagatran primarily involves hydrolysis and reduction pathways that are generally considered non-toxic. washington.edu While mitochondrial dysfunction is a common mechanism in many forms of DILI, its specific role in ximelagatran-induced liver injury is less clear and is thought to be a secondary event following an initial immune-mediated insult rather than a direct effect of the drug or its metabolites. smw.chnih.gov

Genetic Predisposition: Association with Human Leukocyte Antigen (HLA) Alleles (e.g., HLA-DRB1*07:01)

A significant breakthrough in understanding the idiosyncratic hepatotoxicity of ximelagatran came from pharmacogenomic studies. nih.govresearchgate.net These studies revealed a strong association between the development of elevated liver enzymes and the presence of specific Human Leukocyte Antigen (HLA) alleles. nih.govresearchgate.net The HLA system is a group of genes that code for proteins found on the surface of cells that help the immune system recognize foreign substances.

Specifically, carriers of the HLA-DRB107:01 allele were found to be at a significantly higher risk of developing ximelagatran-induced liver injury. researchgate.net Another allele, HLA-DQA102, has also been implicated. nih.govsci-hub.se This genetic association strongly suggests that the liver injury is an immune-mediated reaction, where the immune system mistakenly attacks the liver cells in the presence of the drug. nih.govnih.gov The presence of these specific HLA alleles likely allows for the presentation of a ximelagatran-related antigen to T-cells, initiating an inflammatory cascade that results in liver damage. nih.gov

Comparative Analysis of Bleeding Event Profiles

A pooled analysis of the Stroke Prevention Using Oral Thrombin Inhibitor in Atrial Fibrillation (SPORTIF) III and V trials compared the bleeding outcomes of ximelagatran with warfarin in patients with nonvalvular atrial fibrillation. nih.gov The results showed that ximelagatran was associated with a lower risk of both any bleeding and major bleeding compared to warfarin. nih.gov

The annual incidence of any bleeding was 31.75% with ximelagatran versus 38.82% with warfarin. nih.gov For major bleeding, the annual incidence was 2.01% with ximelagatran and 2.68% with warfarin. nih.gov The case-fatality rate for bleeding events was similar between the two treatment groups. nih.gov The anatomic sites of bleeding were also comparable. nih.gov

Table 2: Comparison of Bleeding Events: Ximelagatran vs. Warfarin

| Bleeding Event | Ximelagatran (Annual Incidence) | Warfarin (Annual Incidence) | Relative Risk Reduction (95% CI) | p-value |

|---|---|---|---|---|

| Any Bleeding | 31.75% nih.gov | 38.82% nih.gov | 18.2% (13.0-23.1) nih.gov | <0.001 nih.gov |

| Major Bleeding | 2.01% nih.gov | 2.68% nih.gov | 25.1% (3.2-42.1) nih.gov | 0.03 nih.gov |

Risk factors for major bleeding with ximelagatran included diabetes mellitus, previous stroke or transient ischemic attack, age 75 years or older, and aspirin (B1665792) use. nih.gov For warfarin, risk factors were previous liver disease, aspirin use, and age 75 years or older. nih.gov

Preclinical Toxicology Studies and Predictive Models for Clinical Safety

Standard preclinical toxicology studies in animals did not predict the hepatotoxicity observed in humans during long-term clinical trials of ximelagatran. nih.govresearchgate.net This highlights a significant challenge in drug development, as animal models often fail to replicate idiosyncratic drug reactions that occur in a small subset of the human population. tandfonline.com

The inability of preclinical models to predict ximelagatran's liver toxicity underscores the complexity of idiosyncratic DILI. tandfonline.com The hepatotoxicity was only identified after the drug was administered to a large number of patients for extended periods. nih.gov Following the discovery of the liver safety issues, extensive in vitro investigations using human-based models were conducted, but these also failed to fully elucidate the mechanisms behind the observed liver injury. nih.govresearchgate.net The case of ximelagatran has served as an important lesson in drug safety, emphasizing the need for improved predictive models for idiosyncratic DILI and the importance of pharmacogenomic studies to identify at-risk individuals. nih.govresearchgate.net Subsequent analyses have suggested that certain statistical modeling techniques applied to early phase clinical trial data might have predicted the later observed liver enzyme elevations. wikipedia.org

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Studies

Correlation of Chemical Structure with Thrombin Inhibitory Potency of Melagatran (B23205)

Melagatran, the active form of ximelagatran (B1683401), is a synthetic, small-peptide direct thrombin inhibitor. nih.govmja.com.au Its design as a potent anticoagulant stems from its specific structure which allows it to directly, competitively, and reversibly bind to the active site of thrombin. jacc.orgnih.gov This binding does not require any co-factors. nih.gov The high potency of melagatran is demonstrated by its low inhibition constant (Kᵢ) for thrombin, which is approximately 2 nmol/L. jacc.orgcaymanchem.com

The structure of melagatran is peptidomimetic, designed to mimic the natural substrates of thrombin. nih.govebi.ac.uk This allows it to effectively block the enzyme's catalytic activity, thereby inhibiting the conversion of fibrinogen to fibrin, as well as thrombin-induced platelet aggregation. nih.govncats.io The molecule binds to the arginine side pocket of thrombin, effectively inactivating the enzyme. ncats.io Research has shown that melagatran is highly selective for thrombin, with significantly less activity against other related serine proteases in the coagulation cascade, such as trypsin, although it does inhibit trypsin to some extent. caymanchem.commedchemexpress.com This selectivity is a key aspect of its structure-activity relationship (SAR), contributing to its targeted anticoagulant effect. medchemexpress.com

| Parameter | Value | Reference |

| Target Enzyme | Thrombin | jacc.orgnih.gov |

| Mechanism of Action | Direct, Competitive, Reversible Inhibition | jacc.orgnih.gov |

| Inhibition Constant (Kᵢ) for Thrombin | ~2 nM | jacc.orgcaymanchem.com |

| IC₅₀ for Thrombin-Induced Platelet Aggregation | 1.9 nM | caymanchem.com |

| Selectivity | High for thrombin over other serine proteases (e.g., Factor Xa) | caymanchem.comresearchgate.net |

Influence of Prodrug Design on Pharmacological Efficacy

The clinical utility of the potent thrombin inhibitor melagatran was initially limited by its low and variable oral bioavailability, estimated at 3–7%. researchgate.net This poor absorption is due to the molecule's chemical structure, which includes a strongly basic benzamidine (B55565) group (pKa ~11.5) and an acidic carboxylic group (pKa ~2.0). researchgate.net At physiological pH, these groups are ionized, making the molecule highly polar and hindering its ability to pass through the intestinal mucosa. researchgate.net

To overcome this limitation, ximelagatran was developed as a "double prodrug" of melagatran. researchgate.net The design strategy involved masking the two charged groups to increase the molecule's lipophilicity and, consequently, its absorption from the gastrointestinal tract. researchgate.net Specifically, the carboxylic acid group of melagatran was converted to an ethyl ester, and the basic amidine group was modified into an N-hydroxy-amidoxime. ebi.ac.uk These structural changes render ximelagatran less polar, allowing it to be readily absorbed after oral administration. jacc.orgresearchgate.net

Following absorption, ximelagatran undergoes rapid and extensive bioconversion to its active form, melagatran. nih.govncats.io This two-step process involves two intermediate metabolites, ethyl-melagatran and hydroxy-melagatran. ncats.ioresearchgate.net The conversion is achieved through ester hydrolysis and the reduction of the amidoxime (B1450833) group, which occurs in the liver and other tissues. ncats.iowikipedia.org This prodrug strategy successfully increases the oral bioavailability of melagatran to approximately 18-25%, enabling effective and predictable anticoagulant therapy with fixed oral dosing. nih.govncats.io The pharmacokinetic profile of melagatran following oral ximelagatran administration is reproducible and predictable. researchgate.net

Analysis of Structural Features in Relation to Idiosyncratic Toxicity

Despite its efficacy, ximelagatran was withdrawn from the market due to concerns about idiosyncratic drug-induced liver injury (DILI). ebi.ac.ukwikipedia.org This toxicity was primarily observed with long-term use, manifesting as elevated liver enzyme levels in a subset of patients. nih.govnih.govresearchgate.net Extensive research has focused on understanding the relationship between ximelagatran's structure and this rare but potentially severe adverse effect.

A prominent hypothesis for many cases of DILI is the formation of chemically reactive metabolites that can covalently bind to cellular proteins, leading to cellular stress, damage, and an immune response (the "hapten hypothesis"). acs.orgwashington.edu Medicinal chemists often screen drug candidates for "structural alerts"—specific functional groups or motifs known to be bioactivated to reactive species. acs.org

However, studies have consistently shown that ximelagatran does not appear to undergo significant bioactivation to form reactive metabolites. acs.orgnih.govnih.gov In vitro investigations found no evidence of reactive metabolite formation when cell systems were exposed to ximelagatran. nih.gov The chemical structure of ximelagatran lacks the typical alerts that would suggest a risk of forming such electrophilic intermediates. washington.eduacs.org This finding is significant because it suggests that the observed hepatotoxicity is not caused by the classical reactive metabolite pathway, which is a common mechanism for DILI. washington.edunih.govcapes.gov.br

Given the lack of evidence for reactive metabolite formation, research has shifted towards alternative mechanisms. The leading hypothesis for ximelagatran-induced liver injury involves a non-covalent, immune-mediated pathway. acs.orgmdpi.com

Strong evidence for this comes from pharmacogenomic studies that identified a significant association between ximelagatran-induced liver injury and specific human leukocyte antigen (HLA) alleles, particularly HLA-DRB107:01 and HLA-DQA102. researchgate.netmdpi.com These genes encode for major histocompatibility complex (MHC) class II molecules, which are crucial for presenting antigens to the immune system. mdpi.com

This genetic link supports the "pharmacological interaction" (p-i) hypothesis. acs.org This theory posits that the drug molecule itself, without being metabolized to a reactive species, can interact non-covalently with the peptide-binding groove of an HLA molecule or the T-cell receptor. acs.orgnih.gov In the case of ximelagatran, it is hypothesized that the drug binds directly to the HLA-DRB1*07:01 molecule. nih.govresearchgate.net This interaction could alter the repertoire of self-peptides that are presented to T-cells, leading to the activation of an inappropriate immune response against the body's own liver cells. nih.gov

This hypothesis is supported by in silico docking and molecular dynamics simulations, as well as in vitro binding assays. nih.gov These studies demonstrated that ximelagatran can indeed fit into and interact with the peptide-binding groove of the HLA-DRB1*07:01 molecule, potentially competing with the binding of normal peptides. nih.gov Ximelagatran showed a higher binding affinity in these models than its active metabolite, melagatran, suggesting the parent drug plays a key role in initiating this toxic immune response. nih.gov

| Toxicity Aspect | Finding | Reference |

| Reactive Metabolite Formation | No evidence of significant reactive metabolite formation. Lacks classical structural alerts. | washington.edunih.govnih.gov |

| Primary Toxicity Hypothesis | Immune-mediated idiosyncratic reaction. | researchgate.netacs.orgmdpi.com |

| Genetic Association | Strongly associated with HLA-DRB107:01 and HLA-DQA102 alleles. | researchgate.netmdpi.com |

| Proposed Mechanism | Pharmacological Interaction (p-i) hypothesis: Direct, non-covalent binding of ximelagatran to the peptide-binding groove of the HLA molecule. | acs.orgnih.gov |

| Supporting Evidence | In silico and in vitro studies show ximelagatran can interact with and inhibit peptide binding to HLA-DRB1*07:01. | nih.govresearchgate.net |

Clinical Efficacy and Therapeutic Applications Historical Research

Prevention of Venous Thromboembolism (VTE) in Orthopedic Surgery Patients

Patients undergoing major orthopedic surgeries, such as total hip replacement (THR) and total knee replacement (TKR), are at a high risk of developing venous thromboembolism (VTE). nih.gov Ximelagatran (B1683401) was evaluated as a potential alternative to standard prophylactic treatments like low-molecular-weight heparins (LMWHs) and warfarin (B611796). nih.gov

The clinical trial program for ximelagatran in orthopedic surgery was extensive, involving over 8,000 patients in major multicenter studies. nih.gov These trials, including the METHRO (Melagatran Thromboprophylaxis in Orthopaedic surgery), EXPRESS, and EXULT studies, compared ximelagatran with standard anticoagulants like dalteparin, enoxaparin, and warfarin. nih.govthieme-connect.com

Key findings from these trials demonstrated that the timing and dose of ximelagatran were crucial for its efficacy. nih.gov Preoperative initiation of its active form, melagatran (B23205), was found to be more effective than postoperative initiation. nih.gov Specifically, earlier postoperative administration (4 to 8 hours) was associated with better efficacy compared to later administration (8 to 12 hours). nih.gov

In the METHRO II study, a regimen of subcutaneous melagatran followed by oral ximelagatran was significantly more effective than dalteparin in preventing VTE. karger.com Conversely, the METHRO III study showed that postoperatively initiated melagatran/ximelagatran was not more effective than preoperatively started enoxaparin. nih.gov The EXPRESS study, building on these findings, evaluated a regimen with both pre- and post-operative melagatran followed by oral ximelagatran and found it to be significantly more effective than enoxaparin in reducing total VTE. karger.com

The North American EXULT A and B trials compared ximelagatran with warfarin. nih.gov The EXULT A study found that a higher dose of ximelagatran was more effective than warfarin in reducing the rate of total venographic vein thrombosis. scispace.com

Stroke Prevention in Patients with Nonvalvular Atrial Fibrillation

Ximelagatran was investigated as an alternative to warfarin for stroke prevention in patients with nonvalvular atrial fibrillation (AF) in the SPORTIF (Stroke Prevention using an ORal direct Thrombin Inhibitor in atrial Fibrillation) program, which included the SPORTIF III and V trials. nih.gov These were large-scale trials, collectively enrolling over 7,000 patients at high to moderate risk for stroke. nih.gov

The primary objective of these trials was to demonstrate that ximelagatran was non-inferior to well-controlled warfarin. nih.gov In the SPORTIF III trial, the annual rate of stroke and systemic embolic events was 1.6% for ximelagatran compared to 2.3% for warfarin. nih.govoup.com The SPORTIF V trial, a double-blind study conducted in North America, showed event rates of 1.6% per year for ximelagatran and 1.2% per year for warfarin. oup.comahajournals.org

A pooled analysis of both the SPORTIF III and V trials, which had nearly identical protocols, showed a combined primary event rate of 1.6% per year for both ximelagatran and warfarin. medscape.com The combined data from both trials demonstrated that ximelagatran was at least as effective as warfarin for preventing stroke and systemic embolic events in this patient population. oup.comahajournals.org

Acute Treatment and Extended Secondary Prevention of Deep Vein Thrombosis (DVT)

The THRIVE (Thrombin Inhibitor in Venous Thromboembolism) clinical trial program evaluated ximelagatran for the treatment and secondary prevention of VTE. karger.com

The THRIVE Treatment study (THRIVE II and V) compared a six-month course of oral ximelagatran against the standard therapy of enoxaparin followed by warfarin in 2,489 patients with acute DVT. scispace.comdrugbank.com The results showed that ximelagatran was non-inferior to the standard therapy, with recurrent VTE rates of 2.1% for ximelagatran and 2.0% for enoxaparin/warfarin. scispace.comnih.gov

For extended secondary prevention, the THRIVE III trial enrolled 1,233 patients who had completed six months of standard anticoagulation for DVT or pulmonary embolism (PE). who.int These patients were randomized to receive either ximelagatran or a placebo for an additional 18 months. who.int The study found a significant reduction in recurrent VTE in the ximelagatran group (2.8%) compared to the placebo group (12.6%). scispace.com

Prevention of Recurrent Ischemic Events Following Acute Myocardial Infarction

The role of ximelagatran in preventing recurrent ischemic events after an acute myocardial infarction (MI) was investigated in the Phase II ESTEEM (Efficacy and Safety of the Oral Direct Thrombin inhibitor Ximelagatran in Patients with Recent Myocardial Damage) trial. thieme-connect.com This study enrolled 1,883 patients within 14 days of an MI. scispace.com

Patients in the ESTEEM trial were randomized to receive either aspirin (B1665792) alone or aspirin in combination with one of four different doses of ximelagatran for six months. cambridge.org The primary endpoint was a composite of all-cause mortality, non-fatal MI, and severe recurrent ischemia. scispace.comcambridge.org The addition of ximelagatran to aspirin resulted in a significant reduction in this composite endpoint (12.7% in the ximelagatran plus aspirin groups vs. 16.3% in the aspirin alone group). scispace.comcambridge.org

A sub-study of the ESTEEM trial focused on patients who developed atrial fibrillation after their MI. In this high-risk group, ximelagatran in addition to aspirin reduced the risk of death, MI, or stroke by 70% compared to placebo with aspirin. nih.gov

Comparative Trials Against Conventional Anticoagulant Therapies (e.g., Warfarin, Heparins)

Across the various clinical trial programs, ximelagatran was consistently compared against the then-standard anticoagulant therapies, primarily warfarin and low-molecular-weight heparins (LMWHs) such as enoxaparin and dalteparin. nih.govwho.int

Versus Warfarin: In the context of VTE prevention in orthopedic surgery (EXULT trials), a higher dose of ximelagatran was found to be more effective than warfarin. scispace.comscielo.br For stroke prevention in atrial fibrillation (SPORTIF trials), ximelagatran was shown to be non-inferior to well-controlled warfarin. nih.govoup.com In the treatment of acute DVT (THRIVE Treatment study), ximelagatran was as effective as the enoxaparin/warfarin combination. nih.govmedicasur.com.mx

Current Status, Unresolved Challenges, and Future Research Directions

Re-evaluation of the Factors Contributing to Market Withdrawal and Non-Approval

The primary driver for the market withdrawal of ximelagatran (B1683401) and the termination of its development program was the unacceptable risk of severe liver injury. nih.govwjgnet.comebi.ac.uk This decision was solidified by data from a 35-day study which indicated that severe hepatic injury could manifest even after the cessation of treatment, making routine liver function monitoring an inadequate safety measure. nih.gov While initial short-term clinical trials (<12 days) did not reveal any significant hepatotoxic potential, longer-term studies (>35 days) showed a notable incidence of elevated liver enzymes. nih.govresearchgate.net Specifically, the incidence of alanine (B10760859) aminotransferase (ALT) levels greater than three times the upper limit of normal (ULN) was 7.9% in the ximelagatran group. nih.govresearchgate.net Furthermore, the combination of ALT >3x ULN and total bilirubin (B190676) >2x ULN was observed in 0.5% of patients treated with ximelagatran, compared to 0.1% in the comparator group. nih.gov

A retrospective analysis of Phase 2 data using extreme value modeling suggested that these results were predictable and could have informed the decision to proceed with further development. nih.gov The withdrawal was not solely based on the frequency of liver enzyme elevations but on the unpredictable and potentially irreversible nature of the liver damage. nih.govresearchgate.net This lack of predictability from standard preclinical animal studies, which failed to indicate any hepatic risks, was a major contributing factor. nih.govnih.gov The U.S. Food and Drug Administration (FDA) ultimately denied marketing approval due to these hepatotoxicity concerns, leading to a worldwide withdrawal of the drug. fda.govncats.io

| Clinical Trial Finding | Ximelagatran Group | Comparator Group |

| Incidence of ALT >3x ULN (>35 days) | 7.9% | - |

| Combination of ALT >3x ULN and Total Bilirubin >2x ULN | 0.5% | 0.1% |

Persistent Unanswered Questions Regarding the Mechanism of Ximelagatran-Induced Hepatotoxicity

Despite extensive investigations, the precise cellular and molecular mechanisms underlying ximelagatran-induced liver injury remain largely elusive. researchgate.nettandfonline.com Standard preclinical toxicology studies did not predict the hepatotoxicity observed in humans. nih.gov Numerous in vitro studies using human-based models have also failed to definitively explain the pattern of hepatic injury seen in long-term clinical trials. nih.govresearchgate.net

One of the leading hypotheses points towards an immune-mediated mechanism. A pharmacogenomic study provided compelling evidence linking the elevation of ALT levels with the major histocompatibility complex (MHC) alleles DRB107 and DQA102. nih.govresearchgate.netahajournals.org This suggests a possible immunogenic pathogenesis, where the drug or its metabolites may trigger an adaptive immune response in genetically susceptible individuals. nih.govresearchgate.net However, classic signs of a hypersensitivity reaction, such as fever and rash, were not significantly different between the ximelagatran and comparator groups in clinical trials. nih.gov

Another area of investigation has focused on the direct cytotoxic effects of ximelagatran and its metabolites on hepatocytes. However, studies using primary human hepatocyte cultures did not show significant cytotoxicity at concentrations considerably higher than those found in plasma following therapeutic dosing. researchgate.nettandfonline.com While some morphological changes in the hepatocyte cytoskeleton and mitochondrial function were observed at sublethal doses, a clear cytotoxic response was not evident. researchgate.nettandfonline.com The role of reactive metabolites and their potential to cause cellular stress and damage is another area of ongoing research. wjgnet.com

Lessons Learned from Ximelagatran for the Development of Next-Generation Oral Anticoagulants

The ximelagatran experience has had a profound and lasting impact on the development of subsequent oral anticoagulants, often referred to as direct oral anticoagulants (DOACs) or non-vitamin K antagonist oral anticoagulants (NOACs). wjgnet.comnih.govahajournals.org It underscored the critical importance of evaluating long-term safety, as the hepatotoxicity of ximelagatran only became apparent with prolonged administration. researchgate.nettaylorandfrancis.com

A key lesson was the inadequacy of preclinical animal models in predicting certain types of human DILI. nih.govnih.gov This has spurred the development and adoption of more human-relevant in vitro models for toxicity screening. The withdrawal of ximelagatran also heightened regulatory and clinical scrutiny of the hepatic safety profiles of all new anticoagulants. researchgate.netopenaccessjournals.com Developers of subsequent DOACs, such as dabigatran (B194492) etexilate, rivaroxaban, and apixaban, have had to provide extensive data on liver safety. ahajournals.orgopenaccessjournals.com

The case of ximelagatran also highlighted the potential for idiosyncratic drug reactions and the importance of pharmacogenomic studies in identifying at-risk populations. nih.govahajournals.org While not yet a standard practice for all drugs, the association of ximelagatran-induced hepatotoxicity with specific MHC alleles demonstrated the potential of a "polygenicity-in-a-dish" strategy to stratify patient risk before clinical trials. frontiersin.org

Advancements in In Vitro and In Vivo Models for Predicting Drug Safety and Toxicity

The failure of traditional preclinical models to predict ximelagatran's hepatotoxicity has been a major catalyst for innovation in toxicology. mdpi.comhumanspecificresearch.org There is a growing consensus that animal models often fail to accurately predict human DILI due to interspecies differences in drug metabolism and immune responses. frontiersin.orgmdpi.com

In response, there has been a significant push towards developing and validating more sophisticated in vitro models that better mimic human liver physiology. These include:

3D Cell Cultures: Spheroid and organoid cultures of primary human hepatocytes are now considered superior to traditional 2D monolayer cultures. nih.govfrontiersin.orgmdpi.com These 3D models exhibit more in vivo-like cellular architecture, cell-cell interactions, and metabolic activity, allowing for the study of chronic hepatotoxicity. nih.govfrontiersin.org

Liver-on-a-Chip Models: These microfluidic devices represent a significant leap forward, allowing for the co-culture of different liver cell types and the simulation of blood flow. humanspecificresearch.org A liver-on-a-chip model has demonstrated high sensitivity and specificity in predicting DILI, even identifying the toxicity of drugs previously withdrawn from the market. humanspecificresearch.org

High-Content Screening: Automated imaging techniques are being used to quantitatively monitor a variety of cellular responses to drug exposure, including changes in cell morphology, cytoskeletal integrity, and mitochondrial function. researchgate.nettandfonline.com

These advanced models are being integrated with "omics" technologies (genomics, proteomics, metabolomics) and computational modeling to provide a more comprehensive understanding of drug toxicity mechanisms. nih.govlongdom.org

Potential for Derivatization or Analog Development Based on Ximelagatran Research Findings

Despite its ultimate failure, the research that went into ximelagatran has not been entirely in vain. The core chemical scaffold of ximelagatran, a direct thrombin inhibitor, proved to be effective as an anticoagulant. mja.com.auoup.com This has led to the exploration of developing analogs or derivatives that retain the therapeutic efficacy while eliminating the hepatotoxic liability.

The development of dabigatran etexilate, another oral direct thrombin inhibitor, can be seen as a successor to ximelagatran. ahajournals.orgopenaccessjournals.com While chemically distinct, its development benefited from the proof-of-concept established by ximelagatran that orally active direct thrombin inhibitors could be a viable alternative to warfarin (B611796). ahajournals.org

Future research in this area could focus on modifying the ximelagatran structure to alter its metabolic profile and reduce the formation of potentially reactive metabolites. Understanding the specific structural features of ximelagatran that trigger an immune response in susceptible individuals could also guide the design of safer analogs. The extensive clinical and preclinical data generated for ximelagatran remains a valuable resource for computational modeling and in silico screening of new chemical entities.

Q & A

Q. How should researchers address publication bias when synthesizing evidence on this compound?

- Methodological Answer : Conduct funnel plot analysis and Egger’s regression to detect asymmetry in meta-analyses. Include gray literature (e.g., conference abstracts, preprint repositories) and clinical trial registries (e.g., ClinicalTrials.gov ) to minimize selective reporting. Use GRADE criteria to assess evidence quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.